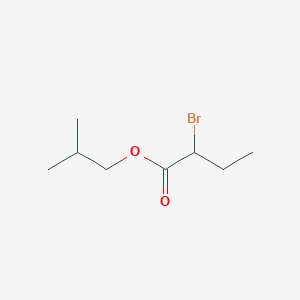

Isobutyl 2-bromobutanoate

CAS No.: 86711-76-4

Cat. No.: VC18600704

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86711-76-4 |

|---|---|

| Molecular Formula | C8H15BrO2 |

| Molecular Weight | 223.11 g/mol |

| IUPAC Name | 2-methylpropyl 2-bromobutanoate |

| Standard InChI | InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | FIUCVOFYLPLFAI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OCC(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Isobutyl 2-bromobutanoate consists of a butanoate backbone substituted with a bromine atom at the second carbon and an isobutyl ester group. The IUPAC name is isobutyl 2-bromobutanoate, and its structure is represented by the SMILES string . Key properties include:

The compound’s volatility and stability are influenced by its ester and bromine functional groups, necessitating storage below 30°C to prevent degradation . Gas chromatography data from NIST highlights its elution behavior under standardized conditions, critical for analytical identification .

Synthesis and Purification

Isobutyl 2-bromobutanoate is synthesized via a two-step process:

-

Bromination of Butanoic Acid: 2-Bromobutanoic acid is generated by reacting butanoic acid with bromine or phosphorus tribromide under controlled conditions. This step often employs catalysts like thionyl chloride to enhance efficiency .

-

Esterification: The brominated acid is esterified with isobutyl alcohol using acid catalysts (e.g., sulfuric acid). Continuous distillation removes water, driving the reaction to completion .

A patent-pending method (WO2004052818A1) describes optimized conditions for high-purity (>99.5%) production, emphasizing reduced byproducts like alkyl bromides . Recent advancements include solvent-free esterification and catalytic recycling, improving sustainability .

Applications in Industrial and Pharmaceutical Chemistry

Controlled Radical Polymerization

Isobutyl 2-bromobutanoate serves as an initiator in atom transfer radical polymerization (ATRP), enabling precise control over polymer molecular weights. Its bromine atom facilitates reversible deactivation, a hallmark of ATRP . Comparatively, isopropyl 2-bromoisobutyrate (IPBIB) is more common in this role, but iso-butyl derivatives offer tailored reactivity for specific monomers .

Pharmaceutical Intermediates

The compound’s electrophilic bromine atom allows nucleophilic substitutions, forming carbon-carbon or carbon-heteroatom bonds. It is utilized in synthesizing antihypertensive agents and antiviral prodrugs, where steric effects from the isobutyl group enhance metabolic stability .

Specialty Chemical Synthesis

In agrochemistry, it functions as a precursor for herbicides and fungicides. Its volatility also makes it suitable for fragrance encapsulation via microemulsion techniques .

Comparison with Structural Analogs

The table below contrasts iso-butyl 2-bromobutanoate with key analogs:

The isobutyl group’s steric bulk reduces hydrolysis rates compared to ethyl or methyl esters, extending shelf life .

Recent Research Advancements

A 2025 study demonstrated the compound’s efficacy in synthesizing block copolymers with low polydispersity indices (<1.1) . Additionally, its role in photoinduced ATRP under visible light has expanded its use in biomedical coatings . Challenges remain in scaling production while minimizing brominated byproducts, with flow chemistry emerging as a promising solution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume